molecular formula C19H11Br2Cl2NO3 B11715818 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide

3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B11715818
M. Wt: 532.0 g/mol
InChI Key: SBUNWTUXZOCIGZ-UHFFFAOYSA-N
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Description

3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties. It is a halogenated benzamide derivative, which makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, yielding a high percentage of the desired product . This is followed by the reaction of 3,5-diiodosalicylic acid with an aminoether, where salicylic acid chloride is formed in situ with phosphorus trichloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide apart from similar compounds is its specific combination of halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized research and applications.

Properties

Molecular Formula

C19H11Br2Cl2NO3

Molecular Weight

532.0 g/mol

IUPAC Name

3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H11Br2Cl2NO3/c20-10-7-14(18(25)15(21)8-10)19(26)24-12-3-6-17(16(23)9-12)27-13-4-1-11(22)2-5-13/h1-9,25H,(H,24,26)

InChI Key

SBUNWTUXZOCIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl

Origin of Product

United States

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